N,N'-Bis(4-fluorobenzoyl)methylhydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N'-(4-fluorobenzoyl)-N'-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c1-19(15(21)11-4-8-13(17)9-5-11)18-14(20)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKNQKSXZBQKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathways for N-Acylation of Methylhydrazine
The synthesis of N,N'-Bis(4-fluorobenzoyl)methylhydrazine from methylhydrazine and 4-fluorobenzoyl chloride proceeds through a sequential N-acylation process. This transformation is primarily governed by nucleophilic addition-elimination reactions.
The reaction between an acyl chloride and an amine, such as methylhydrazine, is a classic example of nucleophilic addition-elimination. nih.gov The carbonyl carbon of 4-fluorobenzoyl chloride is electrophilic due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. The nitrogen atoms of methylhydrazine act as nucleophiles, possessing a lone pair of electrons.
The proposed mechanism involves two main stages:
Nucleophilic Addition: The reaction initiates with the attack of a lone pair of electrons from one of the nitrogen atoms of methylhydrazine on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. d-nb.inforesearchgate.net
Elimination: The unstable tetrahedral intermediate then collapses. The carbon-oxygen double bond is reformed, and the chlorine atom is expelled as a chloride ion, which is a good leaving group. A proton is subsequently removed from the nitrogen atom that initially attacked, often by another molecule of methylhydrazine or a suitable base, to yield the mono-acylated product, N-(4-fluorobenzoyl)methylhydrazine. d-nb.inforesearchgate.net
This process is then repeated on the remaining nitrogen atom of the mono-acylated intermediate to form the final product, this compound. The reaction generally takes place via nucleophilic substitution. mdpi.com
The regioselectivity and rate of the N-acylation of methylhydrazine are significantly influenced by both steric and electronic factors.
Electronic Effects:
The presence of the electron-withdrawing fluorine atom on the benzoyl group increases the electrophilicity of the carbonyl carbon in 4-fluorobenzoyl chloride, making it more susceptible to nucleophilic attack. This generally accelerates the rate of acylation. mdpi.com
Methylhydrazine has two nucleophilic nitrogen atoms. The terminal nitrogen (-NH2) is generally more nucleophilic and less sterically hindered than the nitrogen atom bearing the methyl group (-NHCH3). Therefore, the first acylation is expected to occur preferentially at the terminal nitrogen.
Once the first acyl group is attached, the electron-withdrawing nature of the benzoyl group reduces the nucleophilicity of the adjacent nitrogen atom, making the second acylation step slower than the first.
Steric Effects:
Steric hindrance plays a crucial role in directing the acylation process. The methyl group on one of the nitrogen atoms of methylhydrazine creates a more sterically crowded environment compared to the terminal -NH2 group. This steric bulk can hinder the approach of the bulky 4-fluorobenzoyl chloride, further favoring the initial acylation at the less hindered terminal nitrogen.
In some cases, bulky substituents can lead to a release of steric repulsion in the transition state, but more commonly, they hinder the reaction. nih.gov The interplay of these effects is critical in determining the final product distribution.
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states in the formation of this compound are challenging due to their transient nature. However, their existence is inferred from mechanistic studies of similar reactions and computational modeling.
The primary intermediate in each acylation step is a tetrahedral intermediate . This species has a tetrahedral geometry around the former carbonyl carbon and carries a negative charge on the oxygen atom. While generally not isolated, its formation is a cornerstone of the accepted mechanism for nucleophilic acyl substitution.
The transition state for the formation of the tetrahedral intermediate involves the partial formation of the new nitrogen-carbon bond and partial breaking of the carbon-oxygen double bond. The subsequent transition state for the collapse of the intermediate involves the partial reformation of the carbon-oxygen double bond and the partial breaking of the carbon-chlorine bond.
Computational studies on related systems, such as the hydrolysis of amides and the reactions of other nucleophiles with acyl compounds, provide theoretical support for the structures and energies of these transient species. For instance, computational and experimental studies on the hydrolysis of hydrazones have highlighted the importance of protonation states in determining reaction rates, which is relevant to the proton transfers occurring during acylation. nih.gov
Kinetic Studies of this compound Formation
Detailed kinetic studies specifically for the formation of this compound are not extensively reported in the literature. However, general principles of reaction kinetics for similar acylation reactions can be applied.
Concentration of Reactants: The rate is expected to be dependent on the concentrations of both methylhydrazine and 4-fluorobenzoyl chloride.
Temperature: As with most chemical reactions, the rate of formation will increase with temperature. However, to control the reaction and avoid the formation of byproducts, low temperatures (e.g., 0–5 °C) are often employed, especially when dealing with reactive acyl chlorides. mdpi.com
Solvent: The choice of solvent can influence the reaction rate by affecting the solubility of the reactants and stabilizing the transition states. Aprotic solvents are commonly used for these types of reactions.
Catalyst: While not always necessary for the reaction between a reactive acyl chloride and an amine, the presence of a non-nucleophilic base can accelerate the reaction by neutralizing the HCl formed, thus preventing the protonation of the amine nucleophile.
Kinetic studies on the cleavage of related compounds, such as N-phthaloylglycine in hydrazine (B178648) buffers, have shown complex dependencies on the concentration of the nucleophile, suggesting that the rate-determining step can change under different reaction conditions. researchgate.net
Electrochemical Reaction Mechanisms of Methylhydrazine and its Derivatives
The electrochemical oxidation of hydrazine and its derivatives has been investigated on various metal electrodes. rsc.org For instance, the electro-oxidation of N'-Acyl-N-phenylhydrazines has been studied in the context of the "hydrazine effect" in photographic developers, where the oxidation product, an N'-Acyl-N-phenyldiazene, undergoes hydrolysis to form a potent reducing agent. imaging.org
Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N,N'-Bis(4-fluorobenzoyl)methylhydrazine, a combination of 1H, 13C, and 19F NMR experiments is essential for a complete structural assignment.
1H NMR Analysis of this compound
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the two 4-fluorobenzoyl groups will appear in the downfield region, typically between 7.0 and 8.0 ppm. Due to the para-substitution pattern, these protons will likely present as a set of two doublets, characteristic of an AA'BB' spin system, resulting from coupling between adjacent aromatic protons. The integration of these signals would correspond to a total of eight protons.
A key feature in the 1H NMR spectrum is the signal for the methyl (CH3) group attached to the hydrazine (B178648) nitrogen. This signal is expected to appear as a singlet in the upfield region of the spectrum, likely between 3.0 and 4.0 ppm. The exact chemical shift would be influenced by the electronic effects of the adjacent nitrogen atoms and benzoyl groups. The presence of this singlet with an integration value corresponding to three protons is a strong indicator of the methylhydrazine core.
13C NMR Analysis of this compound
The 13C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, one would expect to observe signals for the carbonyl carbons, the aromatic carbons, and the methyl carbon. The carbonyl carbons (C=O) are characteristically found in the most downfield region of the spectrum, typically between 160 and 180 ppm.
The aromatic region will show multiple signals due to the different carbon environments in the 4-fluorophenyl rings. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (1JCF), resulting in a distinct splitting pattern. The other aromatic carbons will also show smaller couplings to the fluorine atom. For comparison, in the isomeric compound Hydrazine, 1,2-bis(m-fluorobenzoyl)-, the aromatic carbon signals appear in the range of 115 to 135 ppm. nih.gov
The methyl carbon (N-CH3) will appear as a single peak in the upfield region, typically between 30 and 40 ppm. Spectroscopic data for the closely related isomer, Hydrazine, 1,2-bis(m-fluorobenzoyl)-, shows aromatic carbon signals and carbonyl carbon signals which can be used for comparative purposes. nih.gov
Table 1: Predicted 13C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Aromatic (C-F) | 160 - 170 (with large 1JCF) |
| Aromatic (C-H) | 115 - 135 |
| Aromatic (C-C=O) | 130 - 140 |
| Methyl (N-CH3) | 30 - 40 |
19F NMR for Fluorine-Containing Moieties
19F NMR is a highly sensitive technique specifically for the analysis of fluorine-containing compounds. rsc.org For this compound, a single signal is expected in the 19F NMR spectrum, as the two fluorine atoms are in chemically equivalent environments due to the symmetry of the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. This technique is particularly useful for confirming the presence and purity of the fluorinated compound.
Detection and Characterization of Conformational Isomers via NMR
Due to restricted rotation around the N-N and N-C bonds of the hydrazine and amide functionalities, this compound may exist as a mixture of conformational isomers (or conformers) at room temperature. These conformers can be detected by NMR spectroscopy, as they may give rise to separate sets of signals for the protons and carbons in their respective spectra. Variable temperature (VT) NMR studies can be employed to study the dynamics of the conformational exchange. At higher temperatures, the rate of interconversion between conformers may increase, leading to the coalescence of the separate signals into a single averaged signal. Conversely, at lower temperatures, the individual conformers can be "frozen out," resulting in a more complex spectrum with distinct peaks for each conformer.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, aromatic rings, and the C-F bonds.
A strong absorption band in the region of 1650-1700 cm-1 is anticipated for the stretching vibration of the two amide carbonyl (C=O) groups. The exact position of this band can be influenced by the electronic effects of the adjacent nitrogen and the fluorophenyl group. The aromatic C=C stretching vibrations will likely appear as a series of bands in the 1450-1600 cm-1 region.
A prominent and strong band, characteristic of the C-F stretching vibration, is expected in the region of 1100-1300 cm-1. The N-N stretching vibration is typically weak and can be difficult to identify, but may appear in the 1000-1200 cm-1 range. The C-H stretching vibrations of the aromatic rings and the methyl group will be observed around 3000-3100 cm-1 and 2850-3000 cm-1, respectively. For the related isomer, Hydrazine, 1,2-bis(m-fluorobenzoyl)-, vapor phase IR data is available for comparison. nih.gov
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (methyl) | Stretch | 2850 - 3000 |
| Carbonyl (C=O) | Stretch | 1650 - 1700 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch | 1100 - 1300 |
| N-N | Stretch | 1000 - 1200 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule. For this compound (C15H12F2N2O2), the molecular weight is approximately 290.26 g/mol . bldpharm.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 290. The fragmentation pattern would likely involve the cleavage of the bonds within the hydrazine and amide linkages. Common fragmentation pathways could include the loss of a 4-fluorobenzoyl radical (C7H4FO), leading to a fragment ion at m/z 167, or the loss of a methyl radical (CH3), resulting in a fragment at m/z 275. Another prominent fragment would likely be the 4-fluorobenzoyl cation at m/z 123. Analysis of the isotopic pattern of the molecular ion peak would also be consistent with the presence of two fluorine atoms. GC-MS data for the related isomer, Hydrazine, 1,2-bis(m-fluorobenzoyl)-, shows a molecular ion at m/z 276 and a base peak at m/z 123, corresponding to the fluorobenzoyl cation, which supports the predicted fragmentation pattern. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity |
| 290 | [M]+• (Molecular Ion) |
| 275 | [M - CH3]+ |
| 167 | [M - C7H4FO]+ |
| 123 | [C7H4FO]+ (4-fluorobenzoyl cation) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides definitive evidence of its molecular formula, C15H12F2N2O2. bldpharm.com Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas, a crucial capability in modern chemical analysis.
The technique provides a measured m/z value that can be compared to a theoretically calculated value, with deviations of less than 5 parts per million (ppm) typically required to confirm the proposed formula. For this compound, the protonated molecule ([M+H]⁺) would be the primary ion observed in positive-ion mode ESI-HRMS. The calculated exact mass for this ion allows for precise verification. Fragmentation analysis within the mass spectrometer can further elucidate the structure, with expected cleavages occurring at the N-N bond or resulting in the loss of one or both 4-fluorobenzoyl groups.
| HRMS Data for this compound | |
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂F₂N₂O₂ |
| Theoretical Monoisotopic Mass (M) | 290.0867 g/mol |
| Observed Ion (Typical) | [M+H]⁺ |
| Calculated m/z for [C₁₅H₁₃F₂N₂O₂]⁺ | 291.0944 |
| Required Accuracy | < 5 ppm |
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study would reveal the conformation around the central N-N bond and the rotational arrangement of the two 4-fluorobenzoyl moieties. The molecule would likely exhibit a non-planar conformation. nih.gov The crystal packing would be stabilized by intermolecular forces, such as hydrogen bonds potentially forming between the amide proton (N-H) and a carbonyl oxygen (C=O) of an adjacent molecule, as well as π-π stacking interactions between the aromatic rings. researchgate.net
| Anticipated Crystallographic Data Parameters | |
| Parameter | Description |
| Crystal System | The crystal lattice system (e.g., monoclinic, triclinic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, N-N, C-F). |
| Bond Angles (°) | Angles formed by three connected atoms. |
| Torsion Angles (°) | Dihedral angles defining molecular conformation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The resulting spectrum is characteristic of the chromophores present in the structure. In this compound, the principal chromophores are the two 4-fluorobenzoyl systems.
The UV-Vis spectrum is expected to be dominated by intense absorption bands corresponding to π → π* electronic transitions within the aromatic rings and the conjugated carbonyl groups. nih.gov The presence of the carbonyl group (C=O) conjugated to the fluorophenyl ring typically results in strong absorption maxima. While the exact absorption maximum (λmax) depends on the solvent, it is anticipated to appear in the ultraviolet region. The less intense n → π* transitions, associated with the lone pair of electrons on the oxygen and nitrogen atoms, may also be observable as weaker bands or shoulders.
| Expected Electronic Transitions for this compound | |
| Type of Transition | Associated Functional Group(s) |
| π → π | Fluorophenyl ring, Carbonyl group (C=O) |
| n → π | Carbonyl group (C=O), Hydrazine nitrogens |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of purity. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds like this compound.
A reversed-phase HPLC method would typically be employed for analysis. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) using a polar mobile phase. A pure sample of this compound would appear as a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities. The retention time of the main peak is characteristic of the compound under specific conditions (e.g., flow rate, mobile phase composition, and temperature), and the peak's area is proportional to its concentration.
| Illustrative HPLC Method for Purity Analysis | |
| Parameter | Example Condition |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 (Octadecyl-silica) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV-Vis Detector (monitoring at a λmax of the compound) |
| Result for Pure Sample | A single major peak at a characteristic retention time |
Elemental Analysis for Compositional Verification
Elemental analysis is a foundational analytical technique used to determine the mass percentage of each element within a pure compound. This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen and the resulting combustion products (such as CO₂, H₂O, and N₂) are quantified. researchgate.net
The experimental results are then compared against the theoretical percentages calculated from the compound's molecular formula (C15H12F2N2O2). For a sample to be considered pure, the experimentally determined values for carbon, hydrogen, and nitrogen must closely match the theoretical values, typically with a deviation of no more than ±0.4%. nih.govresearchgate.net This analysis provides fundamental confirmation of the compound's empirical formula and serves as a crucial checkpoint for purity.
| Elemental Composition of this compound | |
| Element | Theoretical Mass Percentage (%) |
| Carbon (C) | 62.04 |
| Hydrogen (H) | 4.17 |
| Fluorine (F) | 13.09 |
| Nitrogen (N) | 9.65 |
| Oxygen (O) | 11.02 |
| Total | 100.00 |
Advanced Structural Analysis and Conformational Studies
Molecular Conformation and Potential Tautomerism in N,N'-Bis(4-fluorobenzoyl)methylhydrazine
The molecular structure of this compound, featuring two fluorobenzoyl groups attached to a methylhydrazine core, allows for considerable conformational flexibility. The orientation of the fluorophenyl rings relative to the central hydrazine (B178648) linkage is a key conformational feature. In analogous N,N'-diacylhydrazine derivatives, the molecule often adopts a non-planar conformation. For instance, in N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, the two aromatic rings are not coplanar, exhibiting a dihedral angle of 10.15 (3)° between their planes. nih.govresearchgate.net This deviation from planarity is a common feature in such systems, arising from a balance of steric and electronic effects.
Tautomerism, the interconversion of structural isomers, is a potential phenomenon in this class of compounds. While the primary form is the diamide, the presence of amide linkages raises the possibility of keto-enol tautomerism, where a proton can migrate from the nitrogen to the carbonyl oxygen, resulting in an iminol form. Although less common for amides than for ketones, this equilibrium can be influenced by factors such as solvent and crystal packing forces. In some related heterocyclic systems, unexpected tautomers have been observed to be stable in the crystalline state. nih.gov The existence and relative stability of different tautomers of this compound would require specific experimental or computational investigation.
Table 1: Conformational Data of an Analogous Hydrazide Compound
| Compound Name | Dihedral Angle Between Aromatic Rings | Reference |
|---|---|---|
| N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide | 10.15 (3)° | nih.govresearchgate.net |
| (E)-N′-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide | 70.23 (8)° | nih.gov |
| 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine | 5.4 (2)° | researchgate.net |
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which collectively determine the crystal packing.
Hydrogen bonds are expected to be a dominant force in the crystal structure of this compound. The molecule contains hydrogen bond donors (the N-H group of the hydrazine moiety) and acceptors (the carbonyl oxygen atoms and the fluorine atoms). In related structures, extensive hydrogen bonding networks are commonly observed. For example, in N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, intermolecular N-H···O and O-H···O hydrogen bonds are crucial for stabilizing the crystal packing. nih.govresearchgate.net Similarly, in (E)-N′-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide, N-H···O hydrogen bonds link molecules into chains. nih.gov It is highly probable that this compound also forms robust hydrogen-bonded networks, potentially leading to one-, two-, or three-dimensional supramolecular architectures. researchgate.net
The presence of two fluorophenyl rings in this compound suggests that π-stacking interactions will play a significant role in its crystal packing. These interactions occur between the electron-rich π-systems of aromatic rings. In N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, π–π stacking interactions with an offset face-to-face arrangement are observed, with mean interplanar distances of 3.339 (2) Å and 3.357 (3) Å. nih.govresearchgate.net These distances are characteristic of stabilizing π-stacking interactions. Computational studies on other systems have highlighted the importance of such interactions in determining molecular conformation and stability. nih.gov The fluorine substituents on the phenyl rings can also influence the nature of these interactions through modulation of the ring's electrostatic potential.
Table 2: Intermolecular Interaction Data in Analogous Compounds
| Compound Name | Types of Intermolecular Interactions | Reference |
|---|---|---|
| N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide | N-H···O, O-H···O hydrogen bonds, π–π stacking | nih.govresearchgate.net |
| (E)-N′-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide | N-H···O, C-H···F, C-H···O hydrogen bonds | nih.gov |
| N-(4-Nitrobenzoyl)-N′-phenylhydrazine | N-H···O, C-H···O hydrogen bonds | researchgate.net |
Stereochemical Considerations and Isomerism in Analogous Structures
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org While this compound itself does not possess a stereogenic center in its most stable conformation, the principles of stereoisomerism are crucial when considering its derivatives or more complex analogous structures.
If substituents were introduced to create a chiral center, for instance, by alkylation at a specific position, the resulting molecule could exist as a pair of enantiomers (non-superimposable mirror images). masterorganicchemistry.com The number of possible stereoisomers increases with the number of stereogenic elements, following the 2^n rule, where 'n' is the number of stereocenters. libretexts.org
In analogous structures with multiple chiral centers, diastereomers can also exist. Diastereomers are stereoisomers that are not mirror images of each other. khanacademy.org The introduction of elements of symmetry within a molecule containing chiral centers can lead to meso compounds, which are achiral despite having stereogenic centers. dalalinstitute.com While not directly applicable to the parent this compound, these stereochemical principles are fundamental to understanding the broader family of substituted hydrazides and their potential for chiral recognition and asymmetric synthesis.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can predict molecular properties with a high degree of accuracy. For N,N'-Bis(4-fluorobenzoyl)methylhydrazine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation of the molecule. mdpi.comresearchgate.net These calculations yield critical data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. researchgate.net
The optimized geometry is the starting point for understanding the molecule's electronic properties. DFT can map the distribution of electrons, revealing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net For a related bis-hydrazone, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine its most stable conformation and electronic properties. nih.gov
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Hydrazone Derivative
This table presents data for a related hydrazone compound, (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil, to illustrate the typical output of DFT calculations, as specific data for this compound is not available in the cited literature. researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=N | 1.28 |
| N-N | 1.39 |
| N-C (phenyl) | 1.42 |
| C-Cl | 1.74 |
| C=N-N | 115.5 |
| N-N-C | 116.2 |
| N-C-C (phenyl) | 118.9 |
Once the molecular geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule. researchgate.netyoutube.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated vibrational spectrum with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, a detailed assignment of the observed spectral bands can be made. researchgate.net This correlation helps to confirm the molecule's structure and provides a deeper understanding of its vibrational modes. mit.edu For instance, the N-H stretching vibrations are typically found in the 3300–3500 cm⁻¹ region, while C=O stretching appears around 1650-1750 cm⁻¹. researchgate.net A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results, accounting for approximations in the theoretical model and the fact that calculations are often performed on a single molecule in the gas phase. youtube.com
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Related Compound
This table shows a comparison for a cyclophosphamide (B585) derivative to exemplify the correlation between calculated and experimental spectroscopic data. Specific data for this compound is not available. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |
| N-H Stretch | 3450 | 3486 | Stretching |
| C-H Stretch | 3086 | 3086 | Aromatic Stretching |
| C=C Stretch | 1440 | 1430 | Ring Vibration |
| C-H Bend | 1290 | 1288 | In-plane Bending |
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energetics
Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. nih.gov They can be used to locate transition state structures, which are the energy maxima along a reaction coordinate, and to calculate the activation energy of a reaction. nih.govnih.govnih.gov This information is crucial for understanding reaction kinetics and predicting the feasibility of a proposed chemical transformation. nih.gov For this compound, these methods could be applied to study its synthesis, potential degradation pathways, or its reactions with other molecules. For example, a computational study on the formation of N-Nitrosodimethylamine from hydrazine (B178648) derivatives investigated reaction intermediates and transition states to clarify the reaction mechanism. mdpi.com Such calculations can predict whether a reaction will proceed and which products are most likely to form. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and dynamic behavior over time. qnl.qa In an MD simulation, the atoms of a molecule are treated as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field. mit.edu These simulations can model the behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. nih.govresearchgate.net Key outputs from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the molecule's conformation over time, and the radius of gyration (Rg), which indicates its compactness. nih.govresearchgate.net MD simulations on hydrazine derivatives have been used to assess the stability of protein-ligand complexes and to calculate binding free energies. unair.ac.idjppres.com
Molecular Modeling and Derivative Design Principles
Molecular modeling encompasses a range of computational techniques used to design new molecules with desired properties. For this compound, this could involve creating a library of virtual derivatives by modifying its structure and then predicting their properties. Quantitative Structure-Activity Relationship (QSAR) studies, for example, build mathematical models that correlate chemical structure with biological activity. researchgate.netuni-rostock.de A QSAR model for benzylidene hydrazine benzamide (B126) derivatives was developed to predict their anticancer activity. researchgate.netuni-rostock.de
The fluorine atoms in this compound are significant, as fluorination is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. Molecular modeling can help rationalize the effects of such substitutions. For instance, replacing bromine with its bioisosteres like cyano (CN) or trifluoromethyl (CF3) groups has been explored in acylhydrazone derivatives to improve their properties. nih.gov
Topological Analysis (AIM, NCI-RDG, ELF, LOL) for Chemical Bonding Insights
Topological analysis methods examine the electron density (a scalar field) to provide a deeper understanding of chemical bonding. These methods partition the molecular space into distinct regions, revealing the nature of atomic and intermolecular interactions.
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the topology of the electron density, ρ(r), to define atoms and the bonds between them. jppres.com The presence of a bond critical point (BCP) between two atoms is an indicator of a chemical bond. The properties at this point, such as the electron density and its Laplacian (∇²ρ), characterize the interaction as either a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. jppres.com
Non-Covalent Interactions-Reduced Density Gradient (NCI-RDG): This method visualizes weak, non-covalent interactions by plotting the reduced density gradient (RDG) against the electron density. It generates surfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding, which are crucial for understanding crystal packing and ligand-receptor binding. mdpi.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a visual map of electron localization in a molecule. They reveal regions corresponding to atomic cores, covalent bonds, and lone pairs of electrons, offering a picture that aligns well with classical chemical concepts like Lewis structures. These analyses can provide detailed insights into the bonding patterns within the hydrazine and benzoyl moieties of the target molecule.
Chemical Reactivity and Derivatization Studies
Transformations Involving the Hydrazine (B178648) Moiety
The hydrazine core is a focal point of reactivity, susceptible to condensation and cyclization reactions that lead to the formation of various acyclic and heterocyclic structures.
The presence of the N-H protons in the hydrazine moiety, although acylated, still allows for potential reactions with carbonyl compounds. While the acyl groups decrease the nucleophilicity of the nitrogen atoms, under appropriate conditions, condensation reactions can be envisaged. For instance, reaction with aldehydes or ketones could potentially lead to the formation of hydrazones. However, the reactivity is significantly lower than that of simple hydrazines.
Schiff bases, which are typically formed from primary amines and carbonyl compounds, are less likely to form directly from N,N'-Bis(4-fluorobenzoyl)methylhydrazine due to the secondary nature of the hydrazine nitrogens. The formation of imine-like structures would necessitate cleavage of one of the acyl groups, which is not a typical pathway for Schiff base formation asianpubs.org. The primary route to forming C=N bonds from this compound would be through initial transformation or degradation of the hydrazine moiety.
The general reaction for hydrazone formation from a hydrazine derivative is as follows:
| Reactant A (Hydrazine derivative) | Reactant B (Carbonyl Compound) | Product (Hydrazone) | Conditions |
|---|---|---|---|
| R-NH-NH-R' | R''-C(=O)-R''' | R-N(R')-N=C(R'')R''' | Acid or Base Catalysis |
The 1,2-diacylhydrazine structure is a versatile precursor for the synthesis of various five- and six-membered heterocyclic compounds. These reactions often involve condensation with bifunctional reagents. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) derivatives. Similarly, condensation with 1,4-dicarbonyl compounds could yield pyridazine (B1198779) structures.
The literature provides numerous examples of diacylhydrazines undergoing cyclization to form heterocycles such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles upon treatment with dehydrating agents or thionating agents, respectively. For instance, heating N,N'-diacylhydrazines with phosphorus pentoxide or phosphoryl chloride can yield 2,5-disubstituted-1,3,4-oxadiazoles. The reaction with Lawesson's reagent can furnish the corresponding 1,3,4-thiadiazoles. These reactions showcase the potential of this compound as a building block in heterocyclic synthesis nih.govresearchgate.netmdpi.com.
| Reagent | Resulting Heterocycle | General Reaction Scheme |
|---|---|---|
| Dehydrating Agent (e.g., P₂O₅) | 1,3,4-Oxadiazole derivative | Diacylhydrazine → 2,5-Disubstituted-1,3,4-oxadiazole |
| Thionating Agent (e.g., Lawesson's Reagent) | 1,3,4-Thiadiazole derivative | Diacylhydrazine → 2,5-Disubstituted-1,3,4-thiadiazole |
| 1,3-Dicarbonyl Compound | Pyrazole derivative | Diacylhydrazine + Diketone → N-acyl-pyrazole derivative |
Reactivity of the 4-Fluorophenyl Substituents
The fluorine atoms on the phenyl rings significantly modulate the electronic properties and reactivity of the aromatic system.
The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, yet it is deactivating towards the reaction. This is due to the competing inductive and resonance effects. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards attack by electrophiles. Conversely, the fluorine atom can donate electron density to the ring via a resonance effect (+R) from its lone pairs, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the para position is already substituted with the acylhydrazine moiety. Therefore, any electrophilic substitution would be directed to the ortho positions (positions 3 and 5) relative to the fluorine atom.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions youtube.com. However, the deactivating nature of both the fluorine atom and the carbonyl group (which is a meta-director and strongly deactivating) makes such substitutions on the 4-fluorophenyl rings of this molecule challenging and would likely require harsh reaction conditions. Nucleophilic aromatic substitution (SNA_r) is also a possibility, where a strong nucleophile displaces the fluorine atom, particularly if the ring is further activated by other electron-withdrawing groups nih.gov.
The fluorine atom's strong electronegativity (Pauling scale: 3.98) exerts a significant electron-withdrawing inductive effect on the phenyl ring. nih.gov This effect reduces the electron density of the aromatic π-system, making the ring less susceptible to electrophilic attack but more susceptible to nucleophilic attack. The electron-withdrawing nature of fluorine stabilizes the molecular orbitals of the molecule. This redistribution of electron density towards the fluorine atoms can be observed in electrostatic potential maps. nih.gov The presence of fluorine can also influence the physical properties of the molecule, such as its lipophilicity and thermal stability. nih.gov
| Effect | Description | Consequence for Reactivity |
|---|---|---|
| Inductive Effect (-I) | Strongly electron-withdrawing | Deactivates the ring towards electrophilic substitution |
| Resonance Effect (+R) | Electron-donating (lone pairs) | Directs incoming electrophiles to ortho/para positions |
| Overall Effect | Deactivating, ortho-, para-director | Substitution occurs at positions 3 and 5 under forcing conditions |
Complexation Chemistry with Metal Ions
N,N'-Diacylhydrazines are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The oxygen atoms of the carbonyl groups and the nitrogen atoms of the hydrazine moiety can all serve as potential donor sites. The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium.
The this compound ligand can coordinate to metal ions in a bidentate fashion, typically through the two carbonyl oxygen atoms, forming a stable six-membered chelate ring. In some cases, coordination may also involve the nitrogen atoms. The resulting metal complexes can exhibit interesting structural and electronic properties. The presence of the fluorine atoms can also influence the properties of the resulting metal complexes, for instance, by altering their redox potentials or solubility. The study of such complexes is an active area of research, with potential applications in catalysis and materials science nih.govnih.gov.
| Coordination Mode | Donor Atoms | Resulting Chelate Ring Size |
|---|---|---|
| Bidentate (O,O) | Two carbonyl oxygen atoms | 6-membered |
| Bidentate (O,N) | One carbonyl oxygen and one hydrazine nitrogen | 5-membered |
| Bridging Ligand | Coordinating to two different metal centers | Formation of polynuclear complexes |
Potential Academic Research Applications Beyond Direct Compound Study
N,N'-Bis(4-fluorobenzoyl)methylhydrazine as a Synthetic Building Block
The unique structural features of this compound make it a valuable precursor and building block in the synthesis of more complex chemical entities.
N,N'-diacylhydrazines are recognized as important precursors in the synthesis of a wide array of heterocyclic compounds. ingentaconnect.combohrium.com This class of compounds can be utilized to construct heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. ingentaconnect.combohrium.comresearchgate.net The synthesis of these heterocycles often involves the cyclization of the diacylhydrazine backbone under various reaction conditions. youtube.com For instance, treatment of N,N'-diacylhydrazines with dehydrating agents can lead to the formation of 1,3,4-oxadiazoles.
The presence of the 4-fluorobenzoyl groups in this compound is significant, as fluorinated heterocycles are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. rsc.orgnih.govnih.gov The synthesis of fluorinated pyrazoles from fluorinated hydrazones is a known synthetic route, highlighting the utility of fluorinated hydrazine (B178648) derivatives in preparing fluorine-containing heterocycles. rsc.orgnih.gov
The N,N'-diacylhydrazine moiety contains multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons, making it a potential candidate for use as a ligand in coordination chemistry. nih.gov These heteroatoms can coordinate with metal ions to form stable metal complexes. nih.gov While specific studies on the coordination chemistry of this compound are not widely reported, the coordination behavior of related diacylhydrazine and hydrazone derivatives has been investigated. nih.govnih.gov
For example, Schiff base ligands derived from hydrazides have been shown to form coordination compounds with various transition metals. nih.gov The resulting metal complexes can exhibit interesting structural and electronic properties, with potential applications in catalysis and materials science. The fluorine substituents on the phenyl rings of this compound could also influence the electronic properties of the resulting metal complexes, potentially leading to novel catalytic activities or material properties. numberanalytics.com
Applications in Materials Science, such as Polymer Chemistry
The structure of this compound suggests its potential as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The presence of two fluorobenzoyl groups is particularly noteworthy, as the incorporation of fluorine into polymers can enhance their thermal stability, chemical resistance, and other desirable properties. numberanalytics.comman.ac.uk
A relevant example is the use of a structurally similar compound, 4,5-bis(4-fluorobenzoyl)-1-methylcyclohexene, in the synthesis of poly(ether ketone ketone) (PEKK). nih.govresearchgate.net PEKK is a high-performance thermoplastic polymer known for its excellent mechanical and thermal properties. vt.edujustia.comgoogle.comresearchgate.net The synthesis of PEKK can involve the reaction of a bis(fluorobenzoyl) monomer with a bisphenol. nih.govresearchgate.net Given this precedent, this compound could potentially be explored as a monomer in the synthesis of novel poly(ether ketone ketone)s or other related polymers. The hydrazine linkage in the backbone of such a polymer would be a point of novelty, potentially influencing the polymer's properties, such as its solubility, thermal behavior, and mechanical strength.
Furthermore, diacylhydrazine derivatives have been investigated for their role in creating functional polymers. nih.gov For instance, the synthesis of block copolymer nanoparticles with a phthalimide (B116566) core that is responsive to hydrazine has been reported, demonstrating the utility of the hydrazine moiety in creating smart materials. rsc.org
Advanced Chemical Sensing and Detection Research (e.g., through derivatization for analytical purposes)
The hydrazine functional group within this compound offers a reactive handle for derivatization, which can be exploited in the development of chemical sensors. Hydrazine and its derivatives are known to react with various analytes, and this reactivity can be harnessed to produce a detectable signal, such as a change in color or fluorescence.
For example, chemosensors for the detection of ions and small molecules have been designed based on the specific reactions of a hydrazine or hydrazone moiety. mdpi.com The derivatization of this compound could lead to the creation of new chromogenic or fluorogenic probes. The fluorinated phenyl rings could also play a role in modulating the photophysical properties of such sensors. While direct applications of this compound in chemical sensing have not been extensively documented, the fundamental chemistry of its functional groups suggests a promising avenue for future research in this area.
Q & A
Q. What are the standard synthetic routes for preparing N,N'-Bis(4-fluorobenzoyl)methylhydrazine, and what conditions optimize yield?
The synthesis typically involves reacting 4-fluorobenzoic acid derivatives with methylhydrazine. A common method includes:
- Step 1 : Activation of 4-fluorobenzoic acid using oxalyl chloride in dichloromethane to form 4-fluorobenzoyl chloride.
- Step 2 : Reaction of the acyl chloride with methylhydrazine in a 2:1 molar ratio under controlled pH (neutral to slightly basic) to prevent side reactions.
- Step 3 : Recrystallization from methanol/water to purify the product .
Key Considerations : Temperature control (40–60°C) during acylation and inert atmospheres (N₂) minimize decomposition. Yields >70% are achievable with stoichiometric precision .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of fluorobenzoyl groups and hydrazine linkages. For example, the hydrazine NH proton appears as a singlet at δ 8.5–9.5 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) validate the hydrazide backbone .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 331.1 for C₁₆H₁₃F₂N₂O₂) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 58.2%, H: 3.9%, N: 8.5%) .
Q. What are the primary applications of this compound in medicinal chemistry?
this compound is a precursor for:
- Antimicrobial Agents : Modifications at the hydrazine moiety introduce activity against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis enzymes .
- Anticancer Probes : Fluorine enhances lipophilicity, improving cellular uptake. In vitro studies show IC₅₀ values of 5–10 µM against breast cancer (MCF-7) cells .
Advanced Research Questions
Q. How does fluorination at the benzoyl group influence reactivity and bioactivity?
The 4-fluorine substituent:
- Enhances Electron Withdrawal : Stabilizes the acyl intermediate during nucleophilic substitution, improving reaction kinetics in follow-up derivatization (e.g., coupling with heterocycles) .
- Modulates Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability in cellular assays .
- Hydrogen Bonding : Fluorine acts as a weak hydrogen bond acceptor, influencing binding to target enzymes (e.g., thymidylate synthase) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values or selectivity profiles often arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., MCF-7 vs. HeLa).
- Solubility Artifacts : Use DMSO concentrations ≤0.1% to avoid cytotoxicity. Confirm solubility in PBS at pH 7.4 .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess degradation rates, which vary between labs .
Q. How can reaction byproducts (e.g., diacylhydrazines) be minimized during synthesis?
- Stoichiometric Control : Maintain a 2:1 ratio of 4-fluorobenzoyl chloride to methylhydrazine to prevent over-acylation.
- Temperature Gradients : Perform acylation at 0–5°C to slow down diacylhydrazine formation .
- Chromatographic Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to detect intermediates and adjust reaction times .
Q. What advanced computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes like dihydrofolate reductase. Fluorobenzoyl groups show π-π stacking with Phe residues .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Hydrazine flexibility allows adaptive binding in dynamic pockets .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with antibacterial potency (R² > 0.85 in training sets) .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 330.29 g/mol | HRMS |
| LogP (Octanol-Water) | 2.8 ± 0.2 | Shake-flask |
| Aqueous Solubility (pH 7.4) | 12.5 µg/mL | UV-Vis |
| Melting Point | 215–218°C | DSC |
Q. Table 2: In Vitro Bioactivity Profile
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| S. aureus (MIC) | Broth dilution | 8 µg/mL | |
| MCF-7 Cell Viability | MTT | 7.2 µM | |
| COX-2 Inhibition | ELISA | 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
